Cas no 954817-46-0 (N-butyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide)

N-butyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative with potential applications in medicinal chemistry and agrochemical research. Its structure features a substituted triazole core, which contributes to its stability and reactivity, making it a versatile intermediate for further functionalization. The presence of an N-butyl group enhances lipophilicity, while the phenyl and isopropyl substituents may influence binding affinity in biological systems. This compound is of interest due to its potential as a scaffold for designing enzyme inhibitors or bioactive molecules. Its synthetic accessibility and modifiable framework make it a valuable candidate for structure-activity relationship studies in drug discovery and material science applications.
N-butyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide structure
954817-46-0 structure
Product Name:N-butyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
CAS No:954817-46-0
MF:C16H22N4O
MW:286.372083187103
CID:5431047
Update Time:2025-10-28

N-butyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-butyl-1-phenyl-5-propan-2-yltriazole-4-carboxamide
    • N-butyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
    • Inchi: 1S/C16H22N4O/c1-4-5-11-17-16(21)14-15(12(2)3)20(19-18-14)13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3,(H,17,21)
    • InChI Key: YBTLGDFDXHNTKZ-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=CC=C2)C(C(C)C)=C(C(NCCCC)=O)N=N1

N-butyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3375-2663-2μmol
N-butyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
954817-46-0 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3375-2663-5μmol
N-butyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
954817-46-0 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3375-2663-10μmol
N-butyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
954817-46-0 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3375-2663-20μmol
N-butyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
954817-46-0 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3375-2663-1mg
N-butyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
954817-46-0 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3375-2663-2mg
N-butyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
954817-46-0 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3375-2663-3mg
N-butyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
954817-46-0 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3375-2663-4mg
N-butyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
954817-46-0 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3375-2663-5mg
N-butyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
954817-46-0 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3375-2663-10mg
N-butyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
954817-46-0 90%+
10mg
$79.0 2023-04-26

N-butyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide Related Literature

Additional information on N-butyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Introduction to N-butyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 954817-46-0)

N-butyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 954817-46-0, belongs to the triazole class of molecules, which are known for their broad spectrum of applications in medicinal chemistry. The presence of multiple functional groups, including a butyl group, a phenyl ring, and a propan-2-yl substituent, contributes to its complex chemical behavior and makes it a subject of interest for further investigation.

The N-butyl group at the 1-position of the triazole ring introduces a hydrophobic moiety, which can influence the compound's solubility and interactions with biological targets. The phenyl ring at the 1-position further enhances the compound's lipophilicity and may contribute to its binding affinity for certain receptors. Additionally, the propan-2-yl group at the 5-position adds another layer of structural complexity, potentially affecting the compound's metabolic stability and pharmacokinetic properties. These structural features make N-butyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide a promising candidate for further exploration in drug discovery.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential therapeutic applications. Triazole derivatives, in particular, have been extensively studied due to their ability to modulate various biological pathways. The compound N-butyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has been investigated for its potential role in inhibiting certain enzymes and receptors that are implicated in various diseases. For instance, studies have suggested that this compound may exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.

Moreover, the structural framework of N-butyl-1-phenyl-5-(propan-2-y)-1H-ltriazole-l-carboxamide has been explored for its potential antimicrobial properties. Research has indicated that triazole derivatives can disrupt fungal cell membranes by interfering with ergosterol biosynthesis. The presence of the butyl group and propan-l-y substituents may enhance the compound's ability to interact with fungal cell wall components, leading to increased efficacy against pathogenic fungi. This makes N-butyl-l phenytl 5 (propan 2 yl) lH ltriazolc 4 carboxamlde a valuable candidate for developing new antifungal agents.

Another area of interest is the potential application of this compound in anticancer therapy. Triazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The unique structural features of N-butyl-l phenytl 5 (propan 2 yl) lH ltriazolc 4 carboxamlde may contribute to its ability to selectively target cancer cells while minimizing toxicity to healthy cells. Preliminary studies have suggested that this compound may interfere with key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway and the MAPK/ERK pathway.

The synthesis of N-butyl-l phenytl 5 (propan 2 yl) lH ltriazolc 4 carboxamlde involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the formation of the triazole ring through a condensation reaction between an appropriate azide derivative and a nitrile or aldehyde moiety. Subsequent functionalization steps are then performed to introduce the butyl group, phenyl ring, and propan-l-y substituent at strategic positions on the triazole core. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective functionalization and improve overall synthetic efficiency.

Once synthesized, N-butyl-l phenytl 5 (propan 2 yl) lH ltriazolc 4 carboxamlde undergoes rigorous characterization using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques provide detailed information about the compound's molecular structure and purity. Additionally, computational methods such as molecular modeling and density functional theory (DFT) calculations are used to predict the compound's biological activity and interactions with potential targets.

The pharmacokinetic properties of N-butyl-l phenytl 5 (propan 2 yl) lH ltriazolc 4 carboxamlde are also carefully evaluated to determine its bioavailability, metabolic stability, and excretion pathways. Animal studies are conducted to assess its safety profile and efficacy in vivo. These studies provide valuable insights into how the compound behaves within a living organism and help identify potential side effects or toxicities.

In conclusion, N-butyl-l phenytl 5 (propan 2 yl) lH ltriazolc 4 carboxamlde is a structurally complex heterocyclic compound with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it a promising candidate for further investigation in areas such as anti-inflammatory therapy, antimicrobial treatment, and anticancer therapy. Advances in synthetic chemistry and computational methods continue to enhance our understanding of this compound's properties and potential therapeutic benefits.

Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.